Cas no 1513849-41-6 (Methyl 4-carbamoyl-2-methoxybenzoate)

Methyl 4-carbamoyl-2-methoxybenzoate 化学的及び物理的性質
名前と識別子
-
- methyl 4-carbamoyl-2-methoxybenzoate
- 2-Methoxy-terephthalamic acid methyl ester
- SCHEMBL15540848
- EN300-7461044
- Methyl4-carbamoyl-2-methoxybenzoate
- GXXOWHAUABVVRT-UHFFFAOYSA-N
- DB-119437
- 1513849-41-6
- MFCD28403646
- CS-0198947
- Benzoic acid, 4-(aminocarbonyl)-2-methoxy-, methyl ester
- E75452
- BS-46463
- Methyl 4-carbamoyl-2-methoxybenzoate
-
- MDL: MFCD28403646
- インチ: 1S/C10H11NO4/c1-14-8-5-6(9(11)12)3-4-7(8)10(13)15-2/h3-5H,1-2H3,(H2,11,12)
- InChIKey: GXXOWHAUABVVRT-UHFFFAOYSA-N
- SMILES: O(C)C1C=C(C(N)=O)C=CC=1C(=O)OC
計算された属性
- 精确分子量: 209.06880783g/mol
- 同位素质量: 209.06880783g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 4
- 複雑さ: 254
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 78.6
- XLogP3: 0.9
Methyl 4-carbamoyl-2-methoxybenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR62148-1g |
Methyl 4-carbamoyl-2-methoxybenzoate |
1513849-41-6 | 97% | 1g |
£268.00 | 2025-02-20 | |
eNovation Chemicals LLC | Y1128551-100mg |
2-Methoxy-terephthalamic acid methyl ester |
1513849-41-6 | 98% | 100mg |
$420 | 2022-10-24 | |
eNovation Chemicals LLC | Y1216259-1g |
Methyl 4-carbamoyl-2-methoxybenzoate |
1513849-41-6 | 95% | 1g |
$800 | 2024-06-03 | |
eNovation Chemicals LLC | Y1128551-250mg |
2-Methoxy-terephthalamic acid methyl ester |
1513849-41-6 | 98% | 250mg |
$660 | 2022-10-24 | |
Enamine | EN300-7461044-10.0g |
methyl 4-carbamoyl-2-methoxybenzoate |
1513849-41-6 | 95% | 10.0g |
$3929.0 | 2024-05-23 | |
Enamine | EN300-7461044-1.0g |
methyl 4-carbamoyl-2-methoxybenzoate |
1513849-41-6 | 95% | 1.0g |
$914.0 | 2024-05-23 | |
Aaron | AR01KL00-100mg |
Methyl4-carbamoyl-2-methoxybenzoate |
1513849-41-6 | 97% | 100mg |
$71.00 | 2023-12-15 | |
eNovation Chemicals LLC | Y1128551-500mg |
2-Methoxy-terephthalamic acid methyl ester |
1513849-41-6 | 95% | 500mg |
$1115 | 2025-02-22 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NP440-200mg |
Methyl 4-carbamoyl-2-methoxybenzoate |
1513849-41-6 | 97% | 200mg |
1497.0CNY | 2021-07-14 | |
Apollo Scientific | OR62148-100mg |
Methyl 4-carbamoyl-2-methoxybenzoate |
1513849-41-6 | 97% | 100mg |
£60.00 | 2025-02-20 |
Methyl 4-carbamoyl-2-methoxybenzoate 関連文献
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
Methyl 4-carbamoyl-2-methoxybenzoateに関する追加情報
Methyl 4-carbamoyl-2-methoxybenzoate (CAS No. 1513849-41-6): A Comprehensive Overview in Modern Chemical Research
Methyl 4-carbamoyl-2-methoxybenzoate, a compound with the chemical identifier CAS No. 1513849-41-6, has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural and functional properties, represents a promising candidate for various applications in drug discovery and molecular studies.
The molecular structure of Methyl 4-carbamoyl-2-methoxybenzoate consists of a benzoate core substituted with a carbamoyl group at the 4-position and a methoxy group at the 2-position. This arrangement imparts distinct chemical reactivity and biological potential, making it a valuable intermediate in synthetic chemistry. The presence of both electron-withdrawing and electron-donating groups enhances its versatility in various chemical transformations.
In recent years, the interest in Methyl 4-carbamoyl-2-methoxybenzoate has been fueled by its role in developing novel therapeutic agents. Researchers have explored its derivatives as potential inhibitors of key biological pathways involved in inflammation, cancer, and neurodegenerative diseases. The carbamoyl moiety, in particular, has been identified as a critical pharmacophore that can modulate enzyme activity and receptor binding.
One of the most compelling aspects of studying Methyl 4-carbamoyl-2-methoxybenzoate is its utility in designing small-molecule probes for biochemical assays. These probes are essential for elucidating the mechanisms of action of various enzymes and receptors. For instance, derivatives of this compound have been used to investigate the activity of cytidine deaminases, which play a crucial role in DNA repair and viral replication.
The methoxy group in the structure of Methyl 4-carbamoyl-2-methoxybenzoate also contributes to its biological significance. This group can participate in hydrogen bonding interactions, enhancing the compound's binding affinity to biological targets. Additionally, it can be modified through various chemical reactions to introduce additional functional groups, further expanding its potential applications.
Recent advancements in computational chemistry have enabled more efficient screening of compounds like Methyl 4-carbamoyl-2-methoxybenzoate. Molecular docking studies have revealed that its derivatives can effectively interact with proteins involved in metabolic pathways. This has opened up new avenues for developing drugs that target metabolic disorders such as obesity and diabetes.
The synthesis of Methyl 4-carbamoyl-2-methoxybenzoate presents an interesting challenge due to its complex structural features. However, modern synthetic methodologies have made it possible to produce this compound with high purity and yield. Techniques such as palladium-catalyzed cross-coupling reactions and enzymatic transformations have been particularly useful in constructing the desired molecular framework.
In conclusion, Methyl 4-carbamoyl-2-methoxybenzoate (CAS No. 1513849-41-6) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it an ideal candidate for developing novel therapeutic agents and biochemical probes. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing our understanding of biological processes and disease mechanisms.
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